molecular formula C8H7NOS2 B2807767 2-(Methylsulfinyl)benzo[d]thiazole CAS No. 3507-54-8

2-(Methylsulfinyl)benzo[d]thiazole

Cat. No.: B2807767
CAS No.: 3507-54-8
M. Wt: 197.27
InChI Key: WNJYDCANHJSWTI-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C8H7NOS2 and its molecular weight is 197.27. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Methylsulfinyl)benzo[d]thiazole involves the reaction of benzothiazole with methanesulfonic acid. The reaction conditions typically require optimization based on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but with enhanced control over reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfinyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfinyl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry:

Mechanism of Action

The mechanism of action of 2-(Methylsulfinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase B (MAO-B), which plays a role in the metabolism of neurotransmitters . This inhibition can lead to various biological effects, including potential therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfinyl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

2-methylsulfinyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c1-12(10)8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJYDCANHJSWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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